5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline Cloxiquine is a member of quinolines and an organochlorine compound.
Cloxyquin is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa. Cloxyquin is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents.
Brand Name: Vulcanchem
CAS No.: 130-16-5
VCID: VC21338258
InChI: InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
SMILES: C1=CC2=C(C=CC(=C2N=C1)O)Cl
Molecular Formula: C9H6ClNO
Molecular Weight: 179.60 g/mol

5-Chloro-8-hydroxyquinoline

CAS No.: 130-16-5

Cat. No.: VC21338258

Molecular Formula: C9H6ClNO

Molecular Weight: 179.60 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Chloro-8-hydroxyquinoline - 130-16-5

CAS No. 130-16-5
Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
IUPAC Name 5-chloroquinolin-8-ol
Standard InChI InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Standard InChI Key CTQMJYWDVABFRZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)O)Cl
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)Cl
Appearance Light Beige Solid
Melting Point >125°C (dec.)

Chemical Properties and Identification

5-Chloro-8-hydroxyquinoline (CAS 130-16-5) is a chlorinated derivative of 8-hydroxyquinoline with the molecular formula C9H6ClNO and a molecular weight of 179.6 . It is commonly known by several synonyms including Cloxyquin, Cloxiquin, 5-chloro-8-quinolinol, Chlorisept, and Dermofungin . Chemically, it belongs to the quinoline family and is characterized as an organochlorine compound with a hydroxyl group at the 8-position and a chlorine atom at the 5-position .

Physical Characteristics

5-Chloro-8-hydroxyquinoline appears as a light green to gray powder . Its key physical properties are summarized in the following table:

PropertyValue
Melting point122-124°C
Boiling point348.7±22.0°C (Predicted)
Density1.2364 (rough estimate)
Vapor pressure0.003 Pa at 25°C
Refractive index1.5330 (estimate)
Solubility0.019 g/L (experimental)
pKa3.77±0.10 (Predicted)
InChIKeyRWPWQYXFGFYJBA-UHFFFAOYSA-N

Synthesis Methods

Several methods have been documented for the synthesis of 5-Chloro-8-hydroxyquinoline, with recent advances focusing on improving yield and purity.

Industrial Preparation Method

A practical and efficient method for the industrial preparation of 5-Chloro-8-hydroxyquinoline involves the following steps:

  • Reaction of 4-chloro-2-nitrophenols and 4-chloro-2-amino-phenol with hydrochloric acid to obtain the first reaction solution

  • Addition of methacrylaldehyde mixed with glacial acetic acid to the first reaction solution

  • Insulation reaction followed by slow cooling to room temperature to crystallize 5-chloro-8-hydroxyquinoline hydrochloride

  • Dilution of the hydrochloride salt with water, pH adjustment to acidity (pH 1-5), addition of activated carbon, and filtration

  • Neutralization of the filtrate, filtration, and drying to obtain the purified product

This method reportedly yields 5-Chloro-8-hydroxyquinoline with HPLC purity of 98% and a yield of 95% .

Hybrid Synthesis

Researchers have reported the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid molecules via the Mannich reaction . This approach involves reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde in ethanol, yielding the hybrid product with approximately 75% yield .

Biological Activities

5-Chloro-8-hydroxyquinoline exhibits diverse biological activities, making it valuable for various therapeutic applications.

Antibacterial Activity

The compound demonstrates significant antibacterial properties, particularly when hybridized with other antimicrobial agents. For example, the 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid shows promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . Studies have shown this hybrid is effective against Staphylococcus epidermidis, S. aureus, Enterococci faecalis, and E. faecium with minimum inhibitory concentrations (MICs) of 4-16 μg/mL .

Antituberculosis Activity

Cloxiquine (another name for 5-Chloro-8-hydroxyquinoline) exhibits notable antituberculosis activities with MICs ranging from 0.062 to 0.25 μg/mL against 9 standard strains and 150 Mycobacterium tuberculosis isolates .

In Vitro Studies

5-Chloro-8-hydroxyquinoline has demonstrated significant anticancer potential in laboratory studies:

  • At concentrations of 0.5-10 μM (24-hour exposure), it suppresses both B16F10 and A375 melanoma cell growth in a dose-dependent manner

  • At the same concentration range, it inhibits the migration of B16F10 and A375 cells

  • At lower concentrations (0.5-2.5 μM, 24-hour exposure), it suppresses glycolysis in B16F10 cells, potentially interfering with cancer cell metabolism

In Vivo Studies

Animal studies have further supported the anticancer potential of this compound:

  • Intraperitoneal administration of 5-25 mg/kg daily for 8 days suppresses tumor growth in mouse B16F10 melanoma xenograft models

  • The same dosing regimen extended to 14 days suppresses tumor metastasis in mouse B16F10 melanoma lung metastatic models

Structure-Activity Relationships

The biological activity of 5-Chloro-8-hydroxyquinoline is closely tied to its structural characteristics. It belongs to the broader family of 8-hydroxyquinoline derivatives, which collectively demonstrate a wide range of pharmacological applications.

Importance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline nucleus serves as a versatile building block for developing pharmacologically active compounds . This moiety is recognized for its ability to:

  • Act as iron-chelators for neuroprotection

  • Function as anticancer agents

  • Inhibit 2OG-dependent enzymes

  • Chelate metalloproteins

  • Act as anti-HIV, antifungal, antileishmanial, and antischistosomal agents

Effect of Chlorination

The chlorine substituent at the 5-position appears to significantly enhance the biological activity of the base 8-hydroxyquinoline structure. Studies comparing various 8-hydroxyquinoline derivatives have shown that halogenation, particularly chlorination, can improve antimicrobial and anticancer properties .

Related Compounds

5-Chloro-8-hydroxyquinoline Sulfate

The sulfate form of 5-Chloro-8-hydroxyquinoline (CAS 15164-40-6) has the molecular formula C9H6ClNO4S and a molecular weight of 259.67 . It appears as a yellow crystalline solid with a melting point of 186-188°C . This form is soluble in DMSO, hot water, and methanol, and requires storage at 0 to -20°C .

Other 8-Hydroxyquinoline Derivatives

Various other derivatives of 8-hydroxyquinoline have been synthesized and evaluated for biological activity. For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated anticancer activity against several cell lines, including A549, FL, HeLa, HT29, and MCF7 .

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